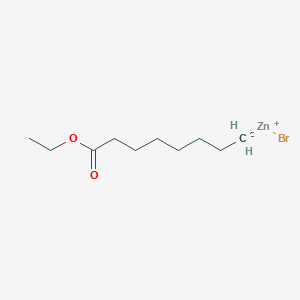
8-Ethoxy-8-oxooctylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethoxy-8-oxooctylzinc bromide is an organozinc compound with the molecular formula C10H19BrO2Zn. It is commonly used in organic synthesis as a reagent for various chemical reactions. The compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Ethoxy-8-oxooctylzinc bromide can be synthesized through the reaction of 8-ethoxy-8-oxooctyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
[ \text{8-Ethoxy-8-oxooctyl bromide} + \text{Zn} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process includes the purification of the starting materials, controlled addition of zinc, and continuous monitoring of the reaction progress. The final product is then purified and stored under inert conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
8-Ethoxy-8-oxooctylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Transmetalation: It can transfer its organic group to other metals such as palladium or copper.
Coupling Reactions: It can participate in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with the reaction carried out in THF at low temperatures.
Transmetalation: Often involves palladium or copper catalysts, with the reaction carried out under an inert atmosphere.
Coupling Reactions: Commonly uses palladium catalysts and bases such as triethylamine, with the reaction carried out at elevated temperatures.
Major Products
Nucleophilic Addition: Produces secondary or tertiary alcohols.
Transmetalation: Produces organometallic intermediates.
Coupling Reactions: Produces biaryl or alkyl-aryl compounds.
Scientific Research Applications
8-Ethoxy-8-oxooctylzinc bromide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds in complex molecule synthesis.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of advanced materials and polymers.
Catalysis: Acts as a precursor for catalysts in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-ethoxy-8-oxooctylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo nucleophilic addition to electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The zinc atom plays a crucial role in stabilizing the intermediate and facilitating the reaction.
Comparison with Similar Compounds
Similar Compounds
8-Ethoxy-8-oxooctylmagnesium bromide: Similar in structure but contains magnesium instead of zinc.
8-Ethoxy-8-oxooctyllithium: Contains lithium and is more reactive than the zinc counterpart.
8-Ethoxy-8-oxooctylcopper bromide: Contains copper and is used in different catalytic applications.
Uniqueness
8-Ethoxy-8-oxooctylzinc bromide is unique due to its balanced reactivity and stability. Compared to its magnesium and lithium counterparts, it offers a milder reactivity profile, making it suitable for reactions that require precise control. Its zinc center also provides unique catalytic properties that are not observed with other metals.
Properties
Molecular Formula |
C10H19BrO2Zn |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
bromozinc(1+);ethyl octanoate |
InChI |
InChI=1S/C10H19O2.BrH.Zn/c1-3-5-6-7-8-9-10(11)12-4-2;;/h1,3-9H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
OALISFZOSOZYAG-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CCCCCC[CH2-].[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


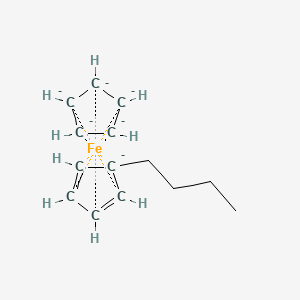

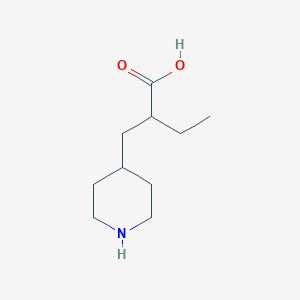
![2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethan-1-amine](/img/structure/B13911427.png)
![Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine](/img/structure/B13911433.png)
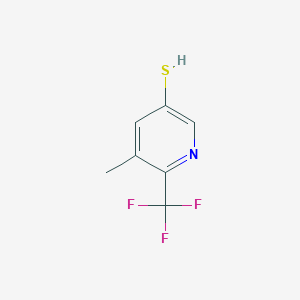
![4-amino-1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13911443.png)
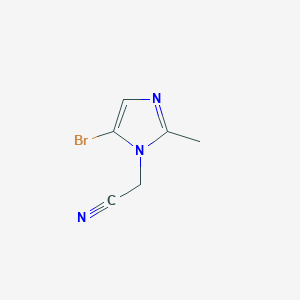


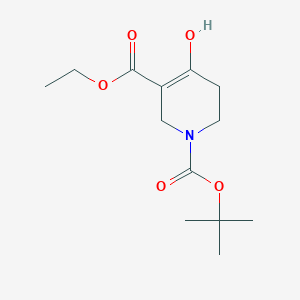
![N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13911477.png)


